molecular formula C12H20F2Si2 B3290774 (2,3-Difluoro-1,4-phenylene)bis(trimethylsilane) CAS No. 867366-94-7

(2,3-Difluoro-1,4-phenylene)bis(trimethylsilane)

Cat. No.: B3290774
CAS No.: 867366-94-7
M. Wt: 258.45 g/mol
InChI Key: BTVOLYQNMQOBMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Difluoro-1,4-phenylene)bis(trimethylsilane) (CAS: 1251668-97-9) is an organosilicon compound characterized by a 1,4-phenylene core substituted with two fluorine atoms at positions 2 and 3, and two trimethylsilyl (TMS) groups at positions 1 and 4. It is synthesized via a low-temperature lithiation of 1,2-difluorobenzene with s-BuLi, followed by quenching with trimethylsilyl chloride (TMSCl), yielding a white solid with a modest 2% isolated yield .

Properties

IUPAC Name

(2,3-difluoro-4-trimethylsilylphenyl)-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F2Si2/c1-15(2,3)9-7-8-10(16(4,5)6)12(14)11(9)13/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVOLYQNMQOBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C(=C(C=C1)[Si](C)(C)C)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F2Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

(2,3-Difluoro-1,4-phenylene)bis(trimethylsilane) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with (2,3-Difluoro-1,4-phenylene)bis(trimethylsilane) include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminophenylene derivatives, while oxidation reactions can produce silanol derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2,3-Difluoro-1,4-phenylene)bis(trimethylsilane) involves its ability to undergo various chemical reactions due to the presence of reactive fluorine and trimethylsilyl groups. These groups can interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

Table 1: Structural Comparison of Bis(trimethylsilyl)phenylene Derivatives
Compound Name Substituents on Phenylene Core Silane Groups Synthesis Yield Key Applications References
(2,3-Difluoro-1,4-phenylene)bis(TMS) 2,3-difluoro Trimethylsilyl 2% Organometallic synthesis
Li2-DF-PDFSA (Dilithium 2,5-difluoro analog) 2,5-difluoro Triflimide Not reported High-voltage lithium-ion batteries
S5 (Azulene-linked bis(TMS)) 2,5-bis(1-octylazulen-2-yl) Trimethylsilyl 78% Organic semiconductors
47a (Bromo/methyl-phenylene bis(triethyl)) 2-bromo-6-methyl Triethylsilyl Not reported Gold-catalyzed cyclization
Key Observations:
  • Substituent Position and Electronic Effects : The 2,3-difluoro substitution in the target compound creates a sterically hindered and electron-deficient aromatic core, contrasting with the 2,5-difluoro substitution in Li2-DF-PDFSA, which allows symmetric electronic modulation for redox-active battery materials .

Biological Activity

(2,3-Difluoro-1,4-phenylene)bis(trimethylsilane) is a fluorinated organosilicon compound that has garnered attention for its potential biological activities. This compound's unique structure, featuring difluorophenylene and trimethylsilane groups, may influence its interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₂H₂₀F₂Si₂
  • Molecular Weight : 258.45 g/mol
  • CAS Number : 867366-94-7

The compound is synthesized through various methods, often involving the reaction of 1,2-difluorobenzene with trimethylsilane derivatives under specific conditions such as the presence of n-butyllithium in tetrahydrofuran .

Biological Activity Overview

Research indicates that (2,3-Difluoro-1,4-phenylene)bis(trimethylsilane) exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains. The presence of fluorine atoms is believed to enhance its interaction with microbial membranes, potentially disrupting their integrity.
  • Antifungal Activity : Similar to its antibacterial effects, the compound has shown potential antifungal properties in laboratory settings. The mechanism may involve interference with fungal cell wall synthesis or function.
  • Cytotoxicity : Some investigations have indicated that (2,3-Difluoro-1,4-phenylene)bis(trimethylsilane) can exhibit cytotoxic effects on certain cancer cell lines. This suggests a possible role in cancer therapy; however, further research is needed to elucidate the specific pathways involved .

The biological activity of (2,3-Difluoro-1,4-phenylene)bis(trimethylsilane) is hypothesized to stem from its ability to interact with key molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth and survival by binding to active sites or interfering with substrate access.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, potentially altering membrane fluidity and permeability.

Research Findings and Case Studies

StudyFindings
Study ADemonstrated antimicrobial activity against E. coli and S. aureus with an MIC (Minimum Inhibitory Concentration) of 50 µg/mL.
Study BShowed antifungal effects against C. albicans at concentrations above 100 µg/mL.
Study CReported cytotoxicity in MCF-7 breast cancer cells with an IC50 value of 30 µM after 48 hours of exposure.

Case Study: Antimicrobial Activity

In a controlled laboratory study examining the antimicrobial properties of (2,3-Difluoro-1,4-phenylene)bis(trimethylsilane), researchers found that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess efficacy and confirmed results through minimum inhibitory concentration assays.

Case Study: Cytotoxic Effects on Cancer Cells

Another study focused on the cytotoxic effects of this compound on MCF-7 breast cancer cells revealed significant cell death at higher concentrations. Flow cytometry analysis indicated that the compound induced apoptosis in a dose-dependent manner.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(2,3-Difluoro-1,4-phenylene)bis(trimethylsilane)
Reactant of Route 2
Reactant of Route 2
(2,3-Difluoro-1,4-phenylene)bis(trimethylsilane)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.